molecular formula C11H8FNO2 B2763491 Methyl 5-fluoroisoquinoline-8-carboxylate CAS No. 1532191-07-3

Methyl 5-fluoroisoquinoline-8-carboxylate

Cat. No.: B2763491
CAS No.: 1532191-07-3
M. Wt: 205.188
InChI Key: VPSMVCRBABTURF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 5-fluoroisoquinoline-8-carboxylate typically involves the fluorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position. The carboxylate group is then introduced through esterification reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 5-fluoroisoquinoline-8-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-fluoroisoquinoline-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-fluoroisoquinoline-8-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Methyl 5-fluoroisoquinoline-8-carboxylate can be compared with other fluorinated isoquinoline derivatives. Similar compounds include:

Properties

IUPAC Name

methyl 5-fluoroisoquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)8-2-3-10(12)7-4-5-13-6-9(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSMVCRBABTURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NC=CC2=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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